4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-bromosalicylaldehyde and 3-ethylphenylamine in ethanol . The reaction conditions generally include dissolving equimolar amounts of the reactants in ethanol and allowing the mixture to react at room temperature. The product is then purified through recrystallization.
Chemical Reactions Analysis
4-Bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound forms intramolecular hydrogen bonds between the phenol OH group and the imine N atom, creating a stable ring structure . This interaction affects the compound’s reactivity and its ability to participate in various chemical reactions.
Comparison with Similar Compounds
4-Bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol can be compared with other similar compounds such as:
(E)-4-Bromo-2-[(phenylimino)methyl]phenol: This compound also forms intramolecular hydrogen bonds and exhibits thermochromism.
4-Bromo-2-[(ethylamino)methyl]phenol: This compound has a similar structure but with an ethylamino group instead of an imino group.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, making it valuable for specialized research applications.
Properties
IUPAC Name |
4-bromo-2-[(3-ethylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBWBLIUFJOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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